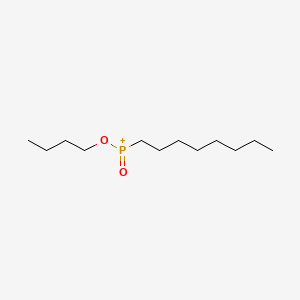
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound features two piperidine rings, each substituted with acetyl groups, and a central propanedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride to form the acetylated piperidine intermediate. This intermediate is then reacted with propanedioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include the modulation of oxidative stress and stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is unique due to its dual piperidine structure with acetyl groups, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
63941-33-3 |
|---|---|
Fórmula molecular |
C25H42N2O6 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate |
InChI |
InChI=1S/C25H42N2O6/c1-16(28)26-22(3,4)12-18(13-23(26,5)6)32-20(30)11-21(31)33-19-14-24(7,8)27(17(2)29)25(9,10)15-19/h18-19H,11-15H2,1-10H3 |
Clave InChI |
UKFAPBKKFUVCEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


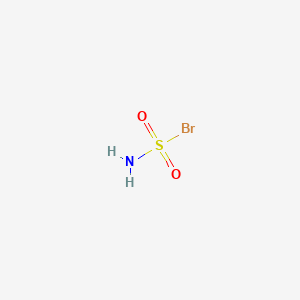
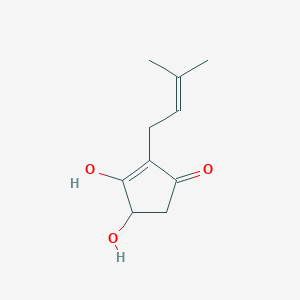
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
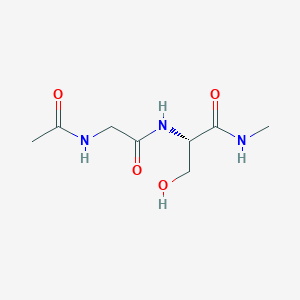
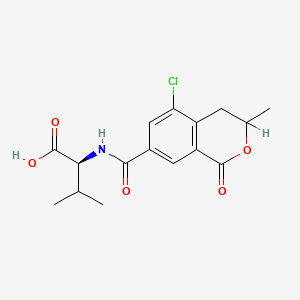
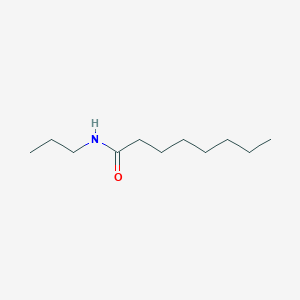
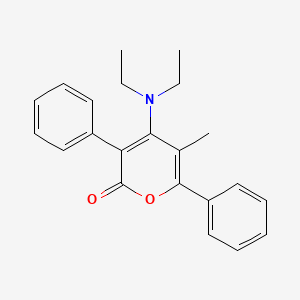
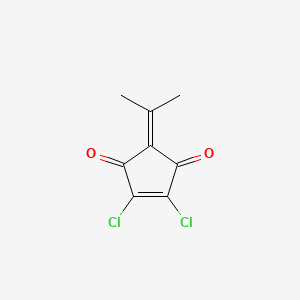
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
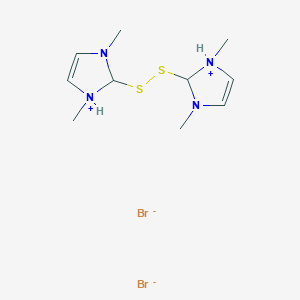
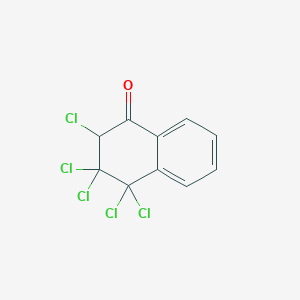
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
